

# The Discovery and Development of Evogliptin Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |
|----------------------|---------------------|-----------|--|
| Compound Name:       | Evogliptin tartrate |           |  |
| Cat. No.:            | B601472             | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Evogliptin ((R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)-butanoyl]-3-(t-butoxymethyl)-piperazin-2-one) is a potent and highly selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the discovery and development history of **Evogliptin tartrate**, from its synthesis and preclinical evaluation to extensive clinical trials. Key quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are described. Visual diagrams of its mechanism of action, the drug discovery workflow, and experimental protocols are provided to facilitate a comprehensive understanding of this important therapeutic agent.

## **Introduction and Discovery**

Evogliptin was discovered and developed by the South Korean pharmaceutical company Dong-A ST as a novel treatment for T2DM.[1] It belongs to the "gliptin" class of drugs, which act by inhibiting the DPP-4 enzyme.[1] The development of Evogliptin was part of a broader research effort to find new DPP-4 inhibitors with favorable pharmacokinetic and pharmacodynamic profiles. The first global approval for Evogliptin was in South Korea in October 2015.[2][3]

## **Development Timeline Overview**



The development of Evogliptin (coded as DA-1229 during development) spanned several years of intensive research. Phase I clinical trials in volunteers were conducted as early as September 2014.[4] This was followed by Phase II and III trials to establish efficacy and safety, leading to its approval.

## **Synthesis of Evogliptin Tartrate**

The synthesis of Evogliptin involves a multi-step process. A patented method starts with 2,4,5-trifluorophenylacetic acid.[5] A key step in the synthesis is the reaction of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with (R)-(3-t-butoxymethyl)piperazin-2-one.[6]

## **Synthetic Pathway**

A representative synthesis scheme is outlined below. It should be noted that various synthetic routes have been developed, and this represents one possible pathway.

- Step 1: Preparation of Intermediate 1. 2,4,5-trifluorophenylacetic acid is reacted with CDI (1,1'-Carbonyldiimidazole) in dry tetrahydrofuran. Isopropyl malonate is then added to the reaction mixture.[5]
- Step 2: Formation of Intermediate 2. Intermediate 1 is reacted with a compound of formula III in isopropyl acetate with diisopropylethylamine.[5]
- Step 3: Final Assembly and Salt Formation. The intermediate from the previous step
  undergoes further reactions, including the removal of protecting groups, to yield the
  Evogliptin free base.[6] The final step involves reacting the free base with L-tartaric acid to
  form the stable Evogliptin tartrate salt.[7]

### **Mechanism of Action**

Evogliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[8] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Evogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic  $\beta$ -cells and suppress glucagon release from  $\alpha$ -cells in a glucose-dependent manner. This leads to improved glycemic control.[8]



## **Signaling Pathway**



Click to download full resolution via product page

Caption: Mechanism of action of Evogliptin.

# Preclinical Development In Vitro Studies

Evogliptin demonstrated potent and selective inhibition of the DPP-4 enzyme in in vitro assays.

Table 1: In Vitro DPP-4 Inhibition and Selectivity of Evogliptin

| Parameter           | Value       | Reference |
|---------------------|-------------|-----------|
| DPP-4 Inhibition    |             |           |
| IC50 (Human Plasma) | 0.9 nM      | [9]       |
| IC50 (Human Plasma) | 7.5 nM      | [6]       |
| Selectivity         |             |           |
| vs. DPP-8 / DPP-9   | >6,000-fold | [6]       |

### In Vivo Studies



Preclinical studies in animal models of diabetes and obesity demonstrated the efficacy of Evogliptin.

Table 2: Summary of Key Preclinical In Vivo Studies

| Animal Model                     | Study Design                                                           | Key Findings                                                                                                          | Reference |
|----------------------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| High-fat diet-induced obese mice | 4-week treatment with various DPP-4 inhibitors                         | Consistent weight loss and blood glucose reduction with Evogliptin.                                                   | [10]      |
| High-fat diet-induced obese mice | 2-week treatment with<br>Evogliptin (21.0, 62.5,<br>202.7 mg/kg/day)   | Dose-dependent reduction in whole-body fat mass and increased basal metabolic rate.                                   | [5]       |
| High-fat diet-fed rats           | 14-week treatment<br>with Evogliptin in pre-<br>established obese rats | Resolution of hepatic lipid accumulation and liver damage, suggesting weightloss independent benefits on fatty liver. | [2]       |

## **Clinical Development**

Evogliptin has undergone a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

## **Pharmacokinetics**

Table 3: Pharmacokinetic Parameters of Evogliptin in Healthy Volunteers (Multiple-Dose Study)



| Dose  | Cmax (ng/mL) | Tmax (hr) | AUCτ,ss<br>(ng·h/mL) | t1/2 (hr) |
|-------|--------------|-----------|----------------------|-----------|
| 5 mg  | 4.70         | 5.0       | 153.97               | 33-39     |
| 10 mg | 9.8          | 4.0       | 290.9                | 33-39     |
| 20 mg | 19.1         | 4.0       | 587.6                | 33-39     |

Data from a multiple-dose study. Cmax and Tmax are from a study with rifampicin co-administration, while AUC and half-life are from a multiple-dose study.[9][11][12]

## **Efficacy**

Clinical trials have consistently demonstrated the efficacy of Evogliptin in improving glycemic control in patients with T2DM.

Table 4: Summary of Efficacy Data from Clinical Trials

| Trial Phase              | Comparator                                  | Duration | Change in<br>HbA1c from<br>Baseline                   | Reference |
|--------------------------|---------------------------------------------|----------|-------------------------------------------------------|-----------|
| Phase II                 | Placebo                                     | 12 weeks | -0.57%<br>(Evogliptin 5 mg)<br>vs. Placebo            | [13]      |
| Phase III                | Sitagliptin (100 mg)                        | 24 weeks | Non-inferior to sitagliptin                           | [4]       |
| Phase III                | Linagliptin (5 mg)                          | 12 weeks | -0.85%<br>(Evogliptin) vs.<br>-0.75%<br>(Linagliptin) | [8]       |
| Phase III<br>(extension) | Linagliptin<br>(continued as<br>Evogliptin) | 24 weeks | -0.94%<br>(Evogliptin/Evogli<br>ptin group)           | [8]       |



## **Safety and Tolerability**

Across clinical trials, Evogliptin has been shown to be well-tolerated with a safety profile comparable to other DPP-4 inhibitors. The incidence of adverse events, including hypoglycemia, was similar to that of placebo and other active comparators.[14]

# Experimental Protocols DPP-4 Inhibition Assay (General Protocol)

This protocol describes a typical fluorescence-based assay to determine the in vitro inhibitory activity of a compound against DPP-4.





Click to download full resolution via product page

Caption: General workflow for a DPP-4 inhibition assay.



#### Methodology:

- Preparation: Prepare serial dilutions of Evogliptin. Dilute recombinant human DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in an appropriate assay buffer.[15]
- Reaction: In a 96-well plate, add the diluted Evogliptin solutions and the DPP-4 enzyme.
   Incubate for a defined period (e.g., 10 minutes) at 37°C. Initiate the reaction by adding the DPP-4 substrate.[15]
- Detection: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).[15]
- Analysis: Calculate the percentage of DPP-4 inhibition for each Evogliptin concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Evogliptin concentration and fitting the data to a sigmoidal doseresponse curve.[16]

## **Pharmacokinetic Analysis (General Protocol)**

This protocol outlines the general steps for determining the pharmacokinetic profile of Evogliptin in human subjects.

#### Methodology:

- Study Design: A randomized, open-label, crossover study is a common design. Healthy male subjects are often recruited.[13][17]
- Dosing and Sampling: Administer a single oral dose of Evogliptin. Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[17]
- Bioanalysis: Process the blood samples to obtain plasma. Quantify the concentration of Evogliptin in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).



Pharmacokinetic Parameter Calculation: Use non-compartmental methods to calculate key pharmacokinetic parameters from the plasma concentration-time data. This is often performed using specialized software like Phoenix™ WinNonlin®.[9] The parameters calculated include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[9]

#### Conclusion

**Evogliptin tartrate** has emerged as a valuable therapeutic option for the management of type 2 diabetes mellitus. Its discovery and development have been guided by a thorough understanding of the DPP-4 inhibitory mechanism and a comprehensive program of preclinical and clinical evaluation. The data presented in this guide highlight its potency, selectivity, favorable pharmacokinetic profile, and demonstrated efficacy and safety. The detailed experimental approaches provide a framework for the continued research and development of novel antidiabetic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Evogliptin Wikipedia [en.wikipedia.org]
- 2. Evogliptin: First Global Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of evogliptin Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2016204376A1 Novel intermediates for preparing dpp-iv inhibitors, preparing method thereof and preparing method of dpp-iv inhibitors using the same - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor Evogliptin in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/Pharmacodynamic Interaction Between Evogliptin and Pioglitazone in Healthy Male Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evogliptin [en.wikipedia-on-ipfs.org]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. CN107382952B Preparation method of eggliflozin and intermediate thereof Google Patents [patents.google.com]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [The Discovery and Development of Evogliptin Tartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601472#the-discovery-and-development-history-of-evogliptin-tartrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com